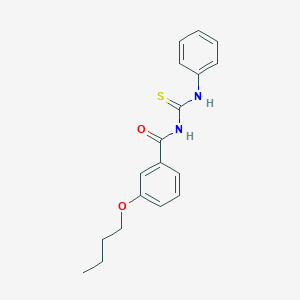![molecular formula C21H18FN3OS B313949 1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B313949.png)
1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is a complex organic compound that features a triazole ring, a fluorophenyl group, a methylthiophenyl group, and a phenyl group
准备方法
The synthesis of 1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methylthiophenyl Group: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene derivative.
Final Assembly: The final step involves the condensation of the triazole intermediate with an ethanone derivative to form the target compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
化学反应分析
1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar compounds to 1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone include:
- 1-[4-(4-chlorophenyl)-5-(5-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
- 1-[4-(4-bromophenyl)-5-(5-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
- 1-[4-(4-methoxyphenyl)-5-(5-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
These compounds share similar core structures but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific fluorophenyl group, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C21H18FN3OS |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
1-[4-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C21H18FN3OS/c1-14-8-13-19(27-14)21-24(17-11-9-16(22)10-12-17)20(15(2)26)23-25(21)18-6-4-3-5-7-18/h3-13,21H,1-2H3 |
InChI 键 |
YINDKLIKTDWVQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2N(C(=NN2C3=CC=CC=C3)C(=O)C)C4=CC=C(C=C4)F |
规范 SMILES |
CC1=CC=C(S1)C2N(C(=NN2C3=CC=CC=C3)C(=O)C)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-butylphenyl)carbamothioyl]benzamide](/img/structure/B313866.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}propanamide](/img/structure/B313868.png)
![2-[4-[(3,4-Dimethylphenyl)iminomethyl]-2-methoxyphenoxy]acetamide](/img/structure/B313869.png)
![N-[(4-chlorophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313870.png)
![3-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B313873.png)
![N-[3-(benzyloxy)benzylidene]-N-[4-(dimethylamino)phenyl]amine](/img/structure/B313874.png)
![3-ethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B313876.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B313877.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B313878.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B313879.png)
![N-[(6-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B313880.png)
![N-[(6-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B313882.png)

![N-[(2-methylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B313886.png)
